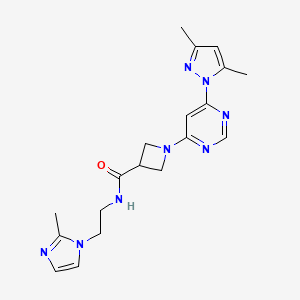
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N8O and its molecular weight is 380.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a pyrimidine core, a pyrazole moiety, and an azetidine ring, which are known to contribute to diverse biological activities.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets involved in cellular signaling pathways. The pyrazole and pyrimidine components are particularly noted for their roles in kinase inhibition, which is crucial for cancer therapy.
Anticancer Properties
Recent studies have demonstrated that compounds containing pyrazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound showed promising results in inhibiting the growth of several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system tumor), and NCI-H460 (lung cancer). The observed IC50 values were 3.79 µM for MCF7, 12.50 µM for SF-268, and 42.30 µM for NCI-H460 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds with structural similarities:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer activity and found that modifications in the pyrazole ring significantly enhanced potency against specific cancer types .
- Pyrimidine-based Kinase Inhibitors : Research has indicated that pyrimidine derivatives can effectively inhibit multiple kinases involved in tumor growth, suggesting that our compound may share this mechanism .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic properties, including good solubility and permeability.
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(2-methylimidazol-1-yl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-13-8-14(2)27(24-13)18-9-17(22-12-23-18)26-10-16(11-26)19(28)21-5-7-25-6-4-20-15(25)3/h4,6,8-9,12,16H,5,7,10-11H2,1-3H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYCZJMUGYCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCN4C=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














